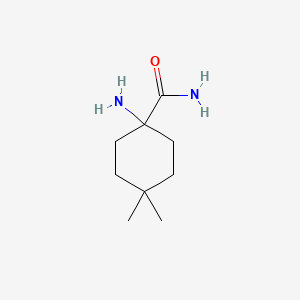

1-Amino-4,4-dimethylcyclohexane-1-carboxamide

Description

1-Amino-4,4-dimethylcyclohexane-1-carboxamide (CAS: 1407337-79-4) is a non-proteinogenic cyclohexane-based compound with a carboxamide and an amino group at position 1 and two methyl substituents at the 4,4 positions of the cyclohexane ring. Its molecular formula is C₉H₁₈N₂O, with a molecular weight of 170.25 g/mol and a PubChem CID of 64417018 . The compound is commercially available as a powder, requiring storage at 4°C for stability . It is utilized in life science research and pharmaceutical development, particularly as a building block for drug discovery due to its rigid cyclohexane backbone and functional groups .

Properties

IUPAC Name |

1-amino-4,4-dimethylcyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(2)3-5-9(11,6-4-8)7(10)12/h3-6,11H2,1-2H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEKEGZXSWOPCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(C(=O)N)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-amino-4,4-dimethylcyclohexane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethylcyclohexanone with ammonia or an amine under suitable conditions to form the corresponding imine, which is then reduced to the amine . The carboxamide group can be introduced through subsequent reaction with a suitable carboxylating agent . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-Amino-4,4-dimethylcyclohexane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under appropriate conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-Amino-4,4-dimethylcyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-amino-4,4-dimethylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxamide group can participate in various interactions, including hydrogen bonding and van der Waals forces . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Key Observations:

- Steric and Electronic Effects : The 4,4-dimethyl groups in the target compound increase steric hindrance and lipophilicity compared to the 4,4-difluoro analogue, which introduces electronegativity and polarity .

- Functional Groups: The carboxamide group in the target compound enhances hydrogen-bonding capacity and stability relative to carboxylic acid derivatives (e.g., 1-amino-4,4-difluorocyclohexane-1-carboxylic acid), which may exhibit higher acidity and solubility .

This compound

- Synthesis: No explicit synthesis route is provided in the evidence, but related compounds (e.g., 1-aminocyclohexane-1-carboxamide) are synthesized via coupling reactions with amines and carbonyl precursors .

1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid

- Synthesis : Prepared in 22% yield over three steps from a commercially available ketone. Fluorine substitution preserves cyclohexane geometry but modifies fluorescence and partition coefficients (log D) .

- Applications : Valued in drug discovery for its improved pharmacokinetic properties, such as membrane permeability .

Acetamido Derivatives

- Example: 1-Acetamido-4-methylcyclohexane-1-carboxylic acid (CAS: 90978-97-5) is synthesized via acetylation of amino groups, enhancing metabolic stability compared to primary amines .

Biological Activity

1-Amino-4,4-dimethylcyclohexane-1-carboxamide (CAS Number: 1407337-79-4) is a compound with significant potential in various biological applications. This article explores its synthesis, biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H18N2O

- Molecular Weight : 170.25 g/mol

- IUPAC Name : this compound

The compound features an amino group and a carboxamide group, which are crucial for its biological interactions. The structural characteristics allow it to participate in hydrogen bonding and other molecular interactions that are essential for its activity in biological systems.

Synthesis

This compound can be synthesized through various methods, typically involving the reaction of 4,4-dimethylcyclohexanone with ammonia or amines under controlled conditions. The process often includes the formation of an imine intermediate followed by reduction to yield the desired amine product.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxamide group can engage in diverse interactions such as hydrogen bonding and van der Waals forces. These interactions are essential for modulating various biological processes .

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Enzyme Interaction : The compound has been investigated for its potential to influence enzyme-substrate interactions and protein-ligand binding, making it a candidate for further pharmacological studies.

- Therapeutic Potential : Preliminary research suggests that it may possess therapeutic properties due to its interaction with biological targets. For instance, compounds with similar structures have shown efficacy against specific cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis .

Table 1: Summary of Biological Activities

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Key Differences | Potential Applications |

|---|---|---|

| 1-Amino-4-methylcyclohexane-1-carboxamide | Only one methyl group at the 4-position | Different reactivity and interactions |

| 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid | Contains a carboxylic acid instead of carboxamide | Varying chemical properties |

| 1-Amino-4,4-dimethylcyclohexane-1-methanol | Hydroxyl group replaces carboxamide | Different reactivity and applications |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-Amino-4,4-dimethylcyclohexane-1-carboxamide, and what intermediates are critical for stereochemical control?

- Methodological Answer : Retrosynthetic analysis suggests starting with substituted cyclohexanones (e.g., 4,4-dimethylcyclohexanone) to introduce amino and carboxamide groups. A ketal-protected intermediate enables stepwise functionalization, as demonstrated in fluorinated cyclohexane amino acid syntheses . Key steps include reductive amination for amino group installation and carbodiimide-mediated coupling for carboxamide formation. Steric hindrance from the 4,4-dimethyl groups necessitates optimized reaction conditions (e.g., low-temperature amidation to minimize side reactions).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.